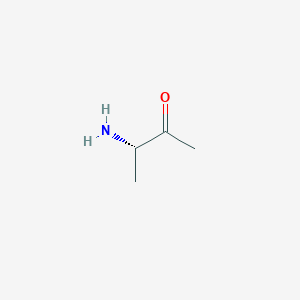

(S)-3-Aminobutan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114041-77-9 |

|---|---|

Molecular Formula |

C4H9NO |

Molecular Weight |

87.12 g/mol |

IUPAC Name |

(3S)-3-aminobutan-2-one |

InChI |

InChI=1S/C4H9NO/c1-3(5)4(2)6/h3H,5H2,1-2H3/t3-/m0/s1 |

InChI Key |

OLYWGXUJESDUAC-VKHMYHEASA-N |

SMILES |

CC(C(=O)C)N |

Isomeric SMILES |

C[C@@H](C(=O)C)N |

Canonical SMILES |

CC(C(=O)C)N |

Synonyms |

L-ALANINE METHYL ESTER |

Origin of Product |

United States |

Synthetic Methodologies for S 3 Aminobutan 2 One

Asymmetric Synthesis Approaches

Asymmetric synthesis is critical for producing a single, desired enantiomer of a chiral molecule. For (S)-3-Aminobutan-2-one, both chemoenzymatic transformations and organocatalytic strategies have been effectively employed.

Chemoenzymatic Transformations for Chiral Amino Ketone Formation

Chemoenzymatic methods leverage the high selectivity of enzymes to catalyze key stereochemical steps in a synthetic route. These biocatalytic approaches are recognized for their efficiency and environmentally friendly reaction conditions. mdpi.commdpi.com

Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comfrontiersin.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, a process known as transamination. frontiersin.org This reaction proceeds via a ping-pong bi-bi mechanism involving the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). mdpi.com The versatility of ω-TAs allows them to act on a wide range of substrates, including those without a carboxyl group, making them ideal for producing chiral amines. mdpi.com

The synthesis of chiral amines using ω-TAs can be achieved through asymmetric synthesis from prochiral ketones, kinetic resolution of racemic amines, or deracemization of racemic mixtures. mdpi.com For the synthesis of this compound, a prochiral ketone would be the starting material, and an (S)-selective ω-transaminase would be used to introduce the amine group with the desired stereochemistry. Challenges in transaminase-catalyzed reactions, such as unfavorable reaction equilibria, can be overcome by using a large excess of the amine donor or by employing "smart" amine donors that shift the equilibrium towards product formation. dovepress.comtandfonline.commbl.or.kr

| Enzyme Type | Reaction Type | Key Feature | Ref |

| ω-Transaminase | Asymmetric Synthesis | High enantioselectivity in converting prochiral ketones to chiral amines. | mdpi.comfrontiersin.org |

| ω-Transaminase | Kinetic Resolution | Selective amination of one enantiomer in a racemic mixture. | mdpi.com |

| ω-Transaminase | Deracemization | Conversion of a racemic amine mixture into a single enantiomer. | mdpi.com |

Amine dehydrogenases (AmDHs) have emerged as highly efficient biocatalysts for the reductive amination of carbonyl compounds to produce chiral amines. nih.govrsc.org These enzymes utilize a nicotinamide (B372718) cofactor, such as NAD(P)H, to deliver a hydride to an imine intermediate formed from the reaction of a ketone with ammonia (B1221849). nih.govfrontiersin.org A key advantage of AmDH-catalyzed reactions is the use of ammonium (B1175870) formate (B1220265) as both the nitrogen source and the source of reducing equivalents (via a coupled formate dehydrogenase for cofactor regeneration), with the only byproduct being inorganic carbonate. nih.gov

While many engineered AmDHs produce (R)-amines, native AmDHs have been identified that exhibit (S)-selectivity, which is crucial for the synthesis of compounds like this compound. frontiersin.orgacs.org For instance, native AmDHs have been successfully used for the synthesis of short-chain chiral amines and amino alcohols, demonstrating high conversions and enantioselectivities for various substrates. researchgate.netwhiterose.ac.uk Specifically, the synthesis of (3S)-3-aminobutan-2-ol has been achieved with excellent enantiomeric excess using native AmDHs, highlighting their potential for producing related chiral amino ketones. whiterose.ac.ukresearchgate.net An engineered amine dehydrogenase derived from Sporosarcina psychrophila has also shown the ability to produce (S)-2-aminobutan-1-ol from 1-hydroxybutan-2-one (B1215904) with high selectivity, further illustrating the potential of these enzymes for synthesizing (S)-configured amino alcohols and ketones. frontiersin.org

Directed evolution and protein engineering are powerful tools to tailor the properties of enzymes for specific industrial applications. frontiersin.org These techniques have been extensively used to improve the stability, substrate scope, and enantioselectivity of transaminases and amine dehydrogenases. frontiersin.orgdovepress.comnih.gov

For transaminases, directed evolution has been employed to create variants with significantly enhanced activity and stability. frontiersin.org For example, an (R)-selective ω-transaminase from Arthrobacter sp. was engineered through 11 rounds of evolution to produce a variant with 27 mutations that showed improved performance under challenging reaction conditions. frontiersin.org Similarly, structure-inspired directed evolution has been applied to redesign an (S)-selective transaminase to improve the production of a chiral amino acid precursor. frontiersin.org

In the case of amine dehydrogenases, protein engineering has been instrumental in creating enzymes with novel activities. A leucine (B10760876) dehydrogenase was successfully engineered over several rounds to function as an enantioselective amine dehydrogenase, accepting a ketone instead of its native α-keto acid substrate. nih.govresearchgate.net This engineered enzyme produced the corresponding chiral amine with high enantioselectivity. nih.govresearchgate.net These examples demonstrate the vast potential of protein engineering to develop bespoke biocatalysts for the synthesis of specific chiral molecules like this compound. dovepress.comnih.gov

| Engineering Strategy | Target Enzyme | Improvement | Ref |

| Directed Evolution | ω-Transaminase | Enhanced activity and stability | frontiersin.org |

| Directed Evolution | ω-Transaminase | Broadened substrate scope | mdpi.comfrontiersin.org |

| Protein Engineering | Leucine Dehydrogenase | Altered substrate specificity to create an Amine Dehydrogenase | nih.govresearchgate.net |

| Directed Evolution | Amine Dehydrogenase | Increased specific activity | nih.gov |

A significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which often necessitates the use of a large excess of the amine donor. tandfonline.commbl.or.kr Metabolic engineering offers a sophisticated solution to this problem by creating self-sufficient whole-cell biocatalysts that can generate the necessary amine donor in situ. dovepress.comtandfonline.com

Directed Evolution and Protein Engineering for Enhanced Enantioselectivity

Organocatalytic Strategies for Enantioselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. beilstein-journals.org Chiral β-amino ketones are important synthetic building blocks, and their enantioselective synthesis has been extensively investigated. beilstein-journals.org

One notable organocatalytic approach is the asymmetric Mannich reaction. nih.gov Researchers have developed a decarboxylative Mannich reaction using β-keto acids as donors, catalyzed by a cinchonine-derived bifunctional thiourea (B124793) catalyst. beilstein-journals.org This method has been shown to produce the desired β-amino ketones in excellent yields and with good enantioselectivities. beilstein-journals.org The reaction proceeds well in various aprotic solvents, with diethyl ether being identified as the optimal solvent for achieving higher enantioselectivity. beilstein-journals.org

Another strategy involves the phase-transfer catalysis of racemic α-bromo ketones to yield chiral α-amino ketones with high enantioselectivity, using a recoverable chiral quaternary ammonium salt as the catalyst. organic-chemistry.org While not directly applied to this compound in the cited literature, these organocatalytic methods represent a viable and versatile platform for the synthesis of a wide range of chiral amino ketones.

| Organocatalytic Reaction | Catalyst Type | Key Advantage | Ref |

| Decarboxylative Mannich Reaction | Cinchonine-derived bifunctional thiourea | Excellent yields and good enantioselectivities | beilstein-journals.org |

| Asymmetric Mannich Reaction | Chiral bifunctional thiourea | High enantiomeric excesses for chiral β-amino esters | nih.gov |

| Phase-Transfer Catalysis | Chiral quaternary ammonium salt | High enantioselectivity from racemic starting materials | organic-chemistry.org |

Metal-Catalyzed Asymmetric Transformations

The synthesis of chiral α-amino ketones through metal-catalyzed asymmetric reactions represents a highly efficient and atom-economical approach. These methods typically involve the use of a transition metal complexed with a chiral ligand to control the stereochemical outcome of the reaction.

Chiral Ligand Design for Stereocontrol

The cornerstone of successful metal-catalyzed asymmetric synthesis is the design of the chiral ligand. These ligands create a chiral environment around the metal center, which directs the approach of the substrate and reagents, leading to the preferential formation of one enantiomer. For the synthesis of α-amino ketones, various types of chiral ligands have been developed, primarily for reactions such as the asymmetric hydrogenation of α-dehydro amino ketones or the asymmetric amination of ketone precursors. mdpi.comresearchgate.net

Prominent classes of chiral ligands applicable to these transformations include atropisomeric biaryl phosphines, such as BINAP and its derivatives, and ligands featuring spiro backbones. google.comrsc.org For instance, novel atropisomeric diphosphine ligands, like TanPhos, have demonstrated high reactivity and enantioselectivity (up to 99% ee) in the rhodium-catalyzed asymmetric hydrogenation of α-dehydro amino ketones. mdpi.com The precise steric and electronic properties of these ligands are fine-tuned to maximize stereocontrol. rsc.org The development of modular chiral ligands allows for the preparation of novel metal complexes with properties tailored for high activity and efficiency in synthesizing chiral amines and their derivatives. researchgate.net

Below is a table of representative chiral ligands used in the asymmetric synthesis of chiral amines and ketones, which could be adapted for the synthesis of this compound.

| Ligand Family | Specific Ligand Example | Metal | Typical Reaction | Reference |

| Atropisomeric Diphosphines | (R)-BINAP | Rhodium, Ruthenium | Asymmetric Hydrogenation | google.com |

| Atropisomeric Diphosphines | (R,R,S,S)-TANGPhos | Rhodium | Asymmetric Hydrogenation | google.com |

| Spiro Ligands | SpiroAP | Iridium | Asymmetric Hydrogenation | nih.gov |

| Ferrocene-based Ligands | RuPHOX | Ruthenium | Asymmetric Hydrogenation | nih.gov |

Heterogeneous Chiral Catalysts for Sustainable Production

To enhance the sustainability and industrial viability of asymmetric synthesis, significant research has focused on the development of heterogeneous chiral catalysts. These catalysts are immobilized on solid supports, which simplifies their separation from the reaction mixture, allowing for easy recovery and reuse. organic-chemistry.org This approach addresses the often high cost of chiral ligands and precious metal catalysts.

Methods for creating heterogeneous chiral catalysts include anchoring chiral metal complexes onto solid supports like silica (B1680970), polymers, or zeolites. rsc.org For example, a chiral Zn(II)–salen complex has been encapsulated within an MWW zeolite host to create a heterogeneous catalyst for the synthesis of chiral β-amino carbonyl compounds. This catalyst demonstrated high yields and selectivity and could be reused for multiple cycles. sci-hub.se Another strategy involves modifying the surface of standard heterogeneous catalysts, such as metals on carbon, with a chiral organic molecule. organic-chemistry.org While direct application to this compound is not extensively documented, these sustainable methodologies are highly relevant for its potential large-scale production. organic-chemistry.orgsci-hub.se

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. mdpi.com This strategy is a powerful method for establishing key stereocenters in target molecules. mdpi.comd-nb.info

A plausible chiral pool synthesis for this compound could commence from the naturally occurring amino acid, L-alanine, which possesses the required (S)-stereochemistry at the carbon atom bearing the amino group. The synthesis would involve a sequence of reactions to build the butanone skeleton. For instance, the carboxylic acid of N-protected L-alanine could be converted into a methyl ketone functional group. This transformation can be achieved through various methods, such as reaction with methyl lithium or via a Weinreb amide intermediate, followed by the addition of a methyl Grignard reagent. Subsequent deprotection of the amino group would yield the final product, this compound. This approach leverages the inherent chirality of the starting material to ensure the stereochemical integrity of the product. Similar strategies have been employed for the synthesis of related chiral amino alcohols, such as (R)-3-aminobutan-1-ol from (R)-3-aminobutanoic acid. vcu.edugoogle.com

Classical Chemical Synthesis Routes and their Stereochemical Control

Classical methods, particularly the oxidation of chiral precursors, remain a fundamental approach for the synthesis of α-amino ketones. The key to success in this area is the use of mild oxidizing agents that are selective for the alcohol functionality without affecting other sensitive groups, such as the amine.

Oxidation of Chiral Amino Alcohols to this compound

The most direct classical route to this compound is the oxidation of the corresponding chiral amino alcohol, (3S)-3-aminobutan-2-ol. This precursor can be synthesized with high enantiomeric purity through biocatalytic methods, such as the reductive amination of acetoin (B143602) (3-hydroxybutan-2-one) using amine dehydrogenases (AmDHs). frontiersin.orgwhiterose.ac.uk Studies have shown that wild-type AmDHs can produce (3S)-3-aminobutan-2-ol with excellent enantiomeric excess (up to 99.4%). frontiersin.orgsmolecule.comresearchgate.net

Pyridinium chlorochromate (PCC) is a well-established reagent for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. d-nb.infofrontiersin.org Its selectivity makes it suitable for substrates containing functional groups that are sensitive to stronger oxidants. oup.com The oxidation of a secondary alcohol with PCC typically involves the addition of the alcohol to a suspension of PCC in a solvent like dichloromethane. d-nb.info

For the oxidation of (3S)-3-aminobutan-2-ol, the presence of the primary amino group necessitates careful consideration. The amine is nucleophilic and can react with the oxidant. To ensure chemoselectivity, the amino group is typically protected prior to the oxidation step. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are stable under the conditions of PCC oxidation. After the successful oxidation of the N-protected amino alcohol to the corresponding ketone, the protecting group can be removed under appropriate conditions to yield this compound.

An alternative to PCC is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or a similar agent at low temperatures. alfa-chemistry.com The Swern oxidation is known for its mild conditions and is particularly effective for the oxidation of sensitive substrates, including N-protected amino alcohols. organic-chemistry.org

The table below summarizes typical conditions for the oxidation of secondary alcohols to ketones.

| Oxidation Method | Reagents | Solvent | Temperature (°C) | Typical Yield | Reference |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH2Cl2) | Room Temperature | High | d-nb.infofrontiersin.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane (CH2Cl2) | -78 to Room Temperature | High | alfa-chemistry.com |

| TCT-Activated DMSO | Cyanuric Chloride (TCT), DMSO, Triethylamine | Tetrahydrofuran (THF) | -30 to Room Temperature | High | organic-chemistry.org |

Optimization of Reaction Conditions for Selectivity

The direct, enantioselective synthesis of chiral amines and their derivatives is a highly sought-after goal in chemical manufacturing to avoid the inherent 50% yield limitation of classical resolution. Biocatalysis, particularly the use of enzymes, has emerged as a powerful tool for creating stereospecific centers with high fidelity. While direct asymmetric synthesis of this compound is challenging, extensive research into related chiral amino alcohols using enzymes like amine dehydrogenases (AmDHs) highlights the principles of optimizing reaction conditions for selectivity.

These enzymes catalyze the reductive amination of a prochiral ketone, directly establishing the desired stereocenter. The selectivity and conversion rate of these biocatalytic reactions are highly dependent on several parameters, including the choice of enzyme, substrate concentration, pH, and temperature. whiterose.ac.uk Research on a panel of native AmDHs for the synthesis of small chiral amines and amino alcohols demonstrates that optimization is key to achieving high enantiomeric excess (ee). whiterose.ac.ukresearchgate.net For instance, in the synthesis of (3S)-3-aminobutan-2-ol, a close structural analog, the enzyme MsmeAmDH provided an exceptional 99.4% ee. whiterose.ac.uk

Key parameters optimized in such biocatalytic systems include:

Enzyme Selection: Different amine dehydrogenases exhibit varying substrate specificities and enantioselectivities. whiterose.ac.uk

Substrate Concentration: Enzyme activity can be inhibited at high substrate concentrations, necessitating optimization to balance reaction rate and enzyme stability. Studies show that conversions can remain high at substrate concentrations up to 50 mM, but may decrease at higher levels (e.g., 200 mM). whiterose.ac.ukresearchgate.net

Cofactor Recycling: These reactions require a cofactor (e.g., NADP+), which is continuously recycled using a secondary enzyme system (e.g., glucose/glucose dehydrogenase) to ensure the economic feasibility of the process. whiterose.ac.ukresearchgate.net

pH and Temperature: Enzymatic activity is highly sensitive to pH and temperature, which must be maintained at optimal levels (e.g., pH 9.0 and 30°C in studies with AmDHs) for maximum efficiency and stability. whiterose.ac.uk

The table below summarizes findings from a study on various AmDHs for the synthesis of (3S)-3-aminobutan-2-ol, illustrating the impact of enzyme choice on selectivity.

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| CfusAmDH | 3-Hydroxybutan-2-one | >99 | 98.8 (S) | whiterose.ac.uk |

| MsmeAmDH | 3-Hydroxybutan-2-one | >99 | 99.4 (S) | whiterose.ac.uk |

| MATOUAmDH2 | 3-Hydroxybutan-2-one | >99 | 98.8 (S) | whiterose.ac.uk |

| MicroAmDH | 3-Hydroxybutan-2-one | >99 | 98.2 (S) | whiterose.ac.uk |

Approaches from Non-Chiral Precursors with Post-Synthetic Resolution

When direct asymmetric synthesis is not feasible, the separation of enantiomers from a racemic mixture (a 1:1 mixture of both enantiomers) is a widely used industrial strategy. pageplace.de This process, known as chiral resolution, relies on the temporary conversion of the enantiomers into diastereomers, which possess different physical properties and can therefore be separated. wikipedia.orgpsu.edu

Diastereomeric Salt Formation and Crystallization

A classic and robust method for resolving racemic amines is through the formation of diastereomeric salts. pageplace.de The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org The resulting products are a pair of diastereomeric salts ((R)-amine·(S)-acid and (S)-amine·(S)-acid, for example), which have different solubilities in a given solvent. libretexts.org This difference allows one diastereomer to crystallize preferentially from the solution, enabling its separation by filtration. wikipedia.orgpsu.edu The purified diastereomeric salt is then treated with a base to liberate the desired pure enantiomer of the amine.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.orgvcu.edu The choice of resolving agent and solvent system is critical and often determined empirically to achieve the best separation. wikipedia.org The enantiomeric purity of the resolved amine can be significantly enhanced through repeated recrystallization of the diastereomeric salt. google.com

A patent for the resolution of the related compound 3-amino-1-butanol provides a detailed example of this process, showing a stepwise increase in enantiomeric purity. google.com

| Step | Procedure | Yield of Salt | Enantiomeric Excess (ee) of Amine | Reference |

|---|---|---|---|---|

| 1. Salt Formation | Racemic 3-amino-1-butanol reacted with (S)-mandelic acid and acetic acid in isopropanol (B130326)/water, cooled to 20°C. | 95% (based on R-enantiomer) | 88.4% | google.com |

| 2. Recrystallization 1 | The salt from Step 1 was recrystallized from boiling isopropanol. | - | 98.5% | google.com |

| 3. Recrystallization 2 | The salt from Step 2 was recrystallized from boiling isopropanol/water. | 64.4% (overall yield based on R-enantiomer) | 99.6% | google.com |

Chromatographic Separation Techniques

Chromatographic methods offer a powerful alternative for the separation of enantiomers and are also the primary means of determining enantiomeric purity (ee). google.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and elute separately. pageplace.de

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common platforms for this purpose. google.com For small, polar molecules like 3-aminobutan-2-one (B1622711) that may lack a strong UV chromophore, direct analysis can be challenging. vcu.edu A common strategy to overcome this is derivatization, where the amine is reacted with a suitable agent to attach a larger, UV-active group. This not only facilitates detection but can also enhance the chiral recognition by the CSP. vcu.edu

For example, the chiral analysis of the related (R)-3-aminobutan-1-ol was achieved by derivatizing the amine with benzyl (B1604629) chloroformate. The resulting carbamate (B1207046) was then analyzed using chiral Supercritical Fluid Chromatography (SFC), a technique similar to HPLC but using supercritical CO₂ as the main mobile phase component. vcu.edu

The table below outlines typical conditions for the chromatographic separation of a derivatized aminobutanol (B45853) enantiomer.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Chiral Supercritical Fluid Chromatography (SFC) | vcu.edu |

| Derivatizing Agent | Benzyl chloroformate | vcu.edu |

| Chiral Column | ChiralPak IB-N5 (4.6 x 100mm; 5µM) | vcu.edu |

| Mobile Phase | 10% Isopropanol in CO₂ | vcu.edu |

| Flow Rate | 3 mL/min | vcu.edu |

| Elution Time (R-enantiomer) | 3.1 minutes | vcu.edu |

| Elution Time (S-enantiomer) | 3.6 minutes | vcu.edu |

Reactivity and Chemical Transformations of S 3 Aminobutan 2 One

Nucleophilic Reactions Involving the Amino Group

The primary amino group in (S)-3-Aminobutan-2-one is a key site for nucleophilic reactions. This reactivity allows for the introduction of a wide variety of substituents, leading to the formation of amides, sulfonamides, and alkylated amines. These transformations are fundamental in modifying the compound's structure for various synthetic purposes.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form N-acylated derivatives. For instance, reaction with benzyl (B1604629) chloroformate can be used to protect the amino group as a carbamate (B1207046), a common strategy in multi-step synthesis. vcu.edugoogle.com

Alkylation: The nitrogen atom can also act as a nucleophile in reactions with alkyl halides, leading to secondary or tertiary amines. smolecule.com This process allows for the extension of the carbon framework or the introduction of specific N-alkyl groups, which can be crucial for the biological activity of the final product.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation is another common method for protecting the amino group or for introducing sulfonyl moieties that can influence the molecule's properties.

These reactions underscore the utility of the amino group as a handle for synthetic diversification, enabling the creation of a broad spectrum of derivatives from the parent aminoketone.

Reactions at the Carbonyl Moiety

The ketone carbonyl group is an electrophilic center that undergoes a variety of important chemical transformations, most notably reduction and condensation reactions.

Stereoselective Reduction to Chiral Amino Alcohols

The reduction of the carbonyl group in this compound generates a new stereocenter at the C2 position, leading to the formation of diastereomeric 3-aminobutan-2-ol (B1581441) products. Controlling the stereochemical outcome of this reduction is a significant challenge and a focus of considerable research, as the resulting chiral amino alcohols are valuable synthetic intermediates. The stereochemistry of the product is highly dependent on the choice of reducing agent and reaction conditions.

The formation of specific diastereomers of 3-aminobutan-2-ol from this compound is governed by principles of asymmetric induction. Two main models, the Felkin-Anh model and the chelation-control model, predict the formation of either the syn or anti diastereomer.

Chelation-Controlled Reduction: In the presence of a chelating metal (e.g., from reagents like LiAl(OtBu)3H or Zn(BH4)2), the amino group and the carbonyl oxygen can coordinate to the metal, forming a rigid five-membered ring intermediate. msu.eduresearchgate.net The hydride nucleophile then attacks from the less sterically hindered face, leading to the formation of the anti-diastereomer, (2R,3S)-3-Aminobutan-2-ol, with high selectivity. msu.educlockss.orgnih.gov

Felkin-Anh (Non-Chelation) Reduction: When using non-chelating reducing agents, such as sodium borohydride (B1222165) (NaBH4), the reaction proceeds via the Felkin-Anh model. nih.gov In this model, the largest substituent (the amino-bearing ethyl group) orients itself anti-periplanar to the incoming nucleophile. This leads to preferential attack from the opposite face to produce the syn-diastereomer, (2S,3S)-3-aminobutan-2-ol. nih.gov

The choice of N-protecting group can also significantly influence the diastereoselectivity of the reduction. researchgate.netnih.gov

| Reducing Agent | Control Model | Major Product Diastereomer | N-Protecting Group (if applicable) |

|---|---|---|---|

| LiAl(tBuO)3H | Chelation | (2R,3S) - anti | Cbz |

| NaBH4 | Felkin-Anh | (2S,3S) - syn | Boc |

| Zn(BH4)2 | Chelation | (2R,3S) - anti | Various |

While the starting material this compound is already enantiopure, the term "enantioselective reduction" in this context often refers to biocatalytic methods that can produce specific stereoisomers with very high purity. Amine dehydrogenases (AmDHs) have been employed for the reductive amination of related ketones, demonstrating high enantioselectivity. whiterose.ac.ukfrontiersin.org For instance, certain AmDHs have been shown to produce (3S)-3-aminobutan-2-ol with excellent enantiomeric excess (ee) values, up to 99.4%. whiterose.ac.uk These enzymatic methods offer an alternative to traditional chemical reductions, often proceeding under mild conditions with high stereocontrol. frontiersin.orgnih.gov

Diastereoselective Reduction to (2R,3S)- and (2S,3S)-3-Aminobutan-2-ol

Condensation Reactions and Imine Formation

The carbonyl group of this compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. numberanalytics.comlumenlearning.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of an imine is a reversible process. lumenlearning.com

This reaction is fundamental in organic synthesis, as the resulting C=N double bond can be subsequently reduced to form a new amine (a process known as reductive amination) or be attacked by nucleophiles. masterorganicchemistry.comrsc.org

α-Functionalization Reactions

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is acidic and can be deprotonated by a suitable base to form an enolate. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile and can react with various electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position.

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. libretexts.org Alkylation reactions, typically with alkyl halides, usually occur at the α-carbon, leading to α-substituted ketone derivatives. libretexts.org For these reactions to be efficient, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete conversion to the enolate. libretexts.org This strategy prevents side reactions and allows for clean α-functionalization. The formation of the enolate removes the stereochemical information at the α-carbon if it were a stereocenter, which is relevant for derivatives of this compound. libretexts.org

Cyclization Pathways and Heterocycle Formation

This compound, as a reactive α-aminoketone, readily participates in cyclization reactions to form a variety of heterocyclic compounds. These transformations are of significant interest in medicinal chemistry and materials science due to the prevalence of such scaffolds in biologically active molecules and functional materials. The primary cyclization pathways involve the reaction of the amine and ketone functionalities with suitable bifunctional reagents.

One of the most well-documented cyclization routes for α-aminoketones is their reaction with isocyanates and isothiocyanates, leading to the formation of substituted imidazolin-2-ones and imidazole-2-thiones, respectively. scielo.brscielo.brresearchgate.net These reactions, often referred to as heteroannulation, provide an efficient method for constructing these five-membered heterocyclic rings. scielo.brscielo.brresearchgate.net

In a typical reaction, the amino group of this compound acts as a nucleophile, attacking the electrophilic carbon of the isocyanate or isothiocyanate. This is followed by an intramolecular condensation involving the ketone group, leading to the cyclized product. Research has shown that the reaction of α-aminoketones with two equivalents of an isocyanate can lead to a double condensation, resulting in N,3-diaryl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamides. scielo.brscielo.brresearchgate.net Conversely, the reaction with isothiocyanates typically involves a single condensation, yielding 1-aryl-1H-imidazole-2(3H)-thiones. scielo.brscielo.brresearchgate.net

The conditions for these reactions are generally mild, often involving heating in an anhydrous solvent such as toluene. scielo.br The yields of these reactions are typically moderate to high, depending on the specific substrates and conditions used. scielo.brresearchgate.net

Table 1: Synthesis of Imidazolin-2-one Derivatives from α-Aminoketones and Isocyanates

| α-Aminoketone | Reagent | Conditions | Product | Yield |

|---|

Data derived from studies on analogous α-aminoketones. scielo.br

Table 2: Synthesis of Imidazole-2-thione Derivatives from α-Aminoketones and Isothiocyanates

| α-Aminoketone | Reagent | Conditions | Product | Yield |

|---|

Data derived from studies on analogous α-aminoketones. researchgate.net

Another significant cyclization pathway for α-aminoketones is the formation of pyrazines through self-condensation or reaction with other dicarbonyl compounds. The reaction of 2,3-butanedione (B143835) with amino acids is known to produce various pyrazine (B50134) derivatives. researchgate.netresearchgate.net While direct studies on the self-condensation of this compound to pyrazines are less common in the reviewed literature, the fundamental reactivity suggests its potential to form tetramethylpyrazine upon dimerization and subsequent oxidation.

Furthermore, intramolecular cyclization of derivatives of this compound can lead to other heterocyclic systems. For example, appropriately substituted derivatives could potentially undergo cyclization to form oxazines or other complex polycyclic structures, a strategy employed in the synthesis of complex molecules like dolutegravir, which involves the cyclocondensation of an aminoalcohol with a dicarbonyl compound. google.com

The versatility of this compound in forming a range of heterocycles underscores its importance as a synthetic intermediate. The specific pathway and resulting heterocyclic system can be controlled by the choice of reagents and reaction conditions.

Applications of S 3 Aminobutan 2 One in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

The primary utility of (S)-3-Aminobutan-2-one as a chiral building block lies in its capacity to serve as a starting point for molecules with defined stereochemistry. The presence of the amine and ketone functionalities allows for a range of chemical transformations to construct larger, more complex molecular frameworks.

This compound serves as a key precursor in the synthesis of certain heterocyclic compounds with biological activity. A notable application involves the synthesis of substituted pyrazines. The racemic form, 3-aminobutan-2-one (B1622711), is known to undergo a self-condensation reaction under alkaline conditions to produce 2,3,5,6-tetramethylpyrazine. orgsyn.orgorgsyn.org This compound, also known as ligustrazine, is an active pharmaceutical ingredient used for the treatment of cardiovascular and cerebrovascular diseases. The synthesis involves the dimerization of the α-amino ketone, where two molecules condense and subsequently oxidize to form the aromatic pyrazine (B50134) ring.

Chiral amino alcohols, which are directly synthesized via the reduction of this compound, are versatile building blocks for various pharmaceuticals. Although this represents an indirect application, the availability of the chiral aminoketone is crucial for accessing these important intermediates.

| Precursor | Reaction Type | Product | Significance | Citation |

|---|---|---|---|---|

| 3-Aminobutan-2-one | Self-condensation / Dimerization | 2,3,5,6-Tetramethylpyrazine | Active pharmaceutical ingredient (Cardiovascular agent) | orgsyn.orgorgsyn.org |

While direct incorporation of the this compound unit into natural product scaffolds is not extensively documented, it serves as a critical precursor to chiral amino alcohols that are fundamental in total synthesis. The reduction of the ketone in this compound yields stereochemically pure amino alcohols, such as (2R,3S)-3-aminobutan-2-ol or (2S,3S)-3-aminobutan-2-ol, depending on the reaction conditions. These chiral amino alcohols are then employed as key fragments in the assembly of complex natural products. Their bifunctionality and defined stereochemistry are essential for building the intricate architectures characteristic of many natural products.

Synthesis of Pharmaceuticals and Agrochemicals

As a Chiral Auxiliary in Asymmetric Transformations

The use of this compound directly as a chiral auxiliary is not widely reported in scientific literature. Chiral auxiliaries are typically required to be robust and recoverable, and the inherent reactivity of the α-amino ketone may limit its suitability for this role. Instead, the more stable chiral amino alcohols derived from the reduction of this compound are commonly used as effective chiral auxiliaries in a variety of asymmetric transformations.

Precursor for Chiral Ligands in Asymmetric Catalysis

This compound is a valuable precursor for the synthesis of chiral ligands, particularly Schiff base (imine) ligands, which are pivotal in asymmetric catalysis. rsc.org The compound's primary amine can readily condense with a variety of aldehydes or ketones to form a chiral imine. Alternatively, the ketone functionality can react with a different chiral primary amine. This versatility allows for the modular synthesis of a diverse library of chiral Schiff base ligands. mdpi.comnih.gov These ligands can then coordinate with various metal centers (e.g., Vanadium, Zinc, Nickel) to form catalysts capable of inducing high enantioselectivity in a wide range of organic reactions. mdpi.combeilstein-journals.org

| Reactant 1 | Reactant 2 | Resulting Ligand Type | Application | Citation |

|---|---|---|---|---|

| This compound | Achiral/Chiral Aldehyde or Ketone | Chiral Schiff Base | Asymmetric Catalysis | rsc.orgmdpi.comnih.gov |

| Chiral Primary Amine | This compound | Chiral Schiff Base | Asymmetric Catalysis | beilstein-journals.org |

Role in the Synthesis of Chiral Amino Acids and Peptides

The synthesis of unnatural, non-proteinogenic α-amino acids is a significant area of research, as these molecules are valuable components in drug design and peptide science. nih.gov α-Amino ketones like this compound represent potential starting materials for such syntheses. For instance, established methodologies like the Strecker synthesis could potentially be adapted. The Strecker synthesis traditionally involves the reaction of a ketone with an amine and cyanide, followed by hydrolysis, to produce an α-amino acid. masterorganicchemistry.com Applying this to this compound could theoretically lead to the formation of α,α-disubstituted amino acids, where the original stereocenter is retained and a new one is formed. Such compounds are of interest for their ability to induce specific secondary structures in peptides. nih.govorganic-chemistry.org

Computational Investigations and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. doi.org It is extensively used to investigate reaction mechanisms, predict stereochemical outcomes, and analyze the conformational landscapes of molecules like (S)-3-Aminobutan-2-one.

DFT calculations are instrumental in mapping the potential energy surface (PES) of a chemical reaction, allowing for the characterization of reactants, products, intermediates, and, most importantly, transition states. researchgate.net For reactions involving α-aminoketones, DFT can elucidate mechanistic details that are difficult to probe experimentally.

A theoretical study on the synthesis of α-aminoketones from α-hydroxyketones, for instance, utilized DFT to characterize the reactants and construct the PES to understand the reaction pathway. researchgate.net Such studies often involve locating the transition state structure and calculating the activation energy barrier, which determines the reaction rate. In the context of this compound, DFT could be employed to model its formation, such as through the oxidation of the corresponding amino alcohol, (3S)-3-aminobutan-2-ol, or its participation in subsequent reactions like reductive amination or aldol (B89426) condensations.

For example, in the organocatalyzed aminolytic kinetic resolution of α-nitroepoxides to produce α-amino ketones, quantum chemical computations have been used to show that the reaction proceeds through a concerted ring-opening/elimination mechanism. rsc.org DFT calculations can identify the key non-covalent interactions (e.g., hydrogen bonding) between the substrate, catalyst, and reactant that stabilize the transition state and dictate the reaction pathway. rsc.org A plausible reaction pathway for the formation of an α-amino ketone from an enamine, for example, involves the initial reaction with an oxidizing agent to form an iodonium (B1229267) intermediate, which can be modeled using DFT to understand the electronic and structural changes throughout the process. colab.ws

Table 1: Representative Activation Energies for Modeled α-Aminoketone Formation Pathways

| Reaction Type | Reactants | Catalyst/Reagent | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Aminolytic Kinetic Resolution | 2-methyl-2-nitro-3-phenyl oxirane + Aniline | Takemoto's Catalyst | DFT | 15.2 | rsc.org |

| Allylic Amination | 3-butene-2-ol + Methylaniline | Palladium Complex | DFT (B3LYP) | 7.7 (for favored path) | frontiersin.org |

| [4+2] Cycloaddition | Acrylaldehyde + Enone | N-Heterocyclic Carbene | DFT | 19.5 (rate-determining step) | rsc.org |

| Substitution into Al(III) Complex | Al(H₂O)₆³⁺ + F⁻ | None (Aqueous) | DFT | 14.8 | nih.gov |

This table presents data from theoretical studies on related reactions to illustrate the application of DFT in determining reaction barriers. The values are context-dependent and serve as examples of computational findings.

A significant application of DFT for a chiral molecule like this compound is the prediction and rationalization of stereoselectivity in its reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, chemists can predict which product will be favored.

The origin of stereoselectivity is often traced back to subtle differences in steric hindrance and stabilizing non-covalent interactions within the transition state assembly. rsc.org For instance, in the asymmetric synthesis of α-amino ketones via transfer hydrogenation, DFT could model the interaction of the α-keto ketimine precursor with the chiral Brønsted acid catalyst and the Hantzsch ester. acs.org The model would reveal why one face of the imine is preferentially attacked, leading to the observed enantiomeric excess. acs.org

Computational studies on aza-Diels-Alder reactions have also demonstrated the power of DFT in determining the origin of stereoselectivity. psu.edu Distortion-interaction analysis, a method applied within the DFT framework, can deconstruct the activation energy into contributions from the structural distortion of the reactants and the interaction between them in the transition state. This analysis provides quantitative insight into why one stereochemical pathway is lower in energy than another. rsc.org

The reactivity, stability, and spectroscopic properties of this compound are dictated by its three-dimensional structure and conformational preferences. Conformational analysis using DFT involves systematically rotating the single bonds in the molecule to map the potential energy surface and identify all stable conformers (local minima) and the energy barriers for their interconversion. auremn.org.br

For α-aminoketones, a key conformational feature is the potential for an intramolecular hydrogen bond (IHB) between the amine's hydrogen and the ketone's oxygen atom. DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, can quantify the strength of this interaction. researchgate.net The presence and strength of the IHB can significantly influence the molecule's stability and preferred shape. researchgate.netusp.br Studies on analogous β-enaminones show that the aminoketone tautomer is generally the most stable, and its conformation is stabilized by a strong IHB. researchgate.net

The energetic profile of this compound would reveal the relative populations of its different conformers at thermal equilibrium, which is crucial for interpreting experimental data from techniques like NMR spectroscopy. auremn.org.br

Table 2: Calculated Relative Energies of Aminoketone Conformers

| Compound Class | Conformer Description | Key Interaction | Computational Method | Relative Energy (kJ/mol) | Reference |

| Ketoenamine | H-bonded | Intramolecular H-bond | MP2 | 0 (most stable) | researchgate.net |

| Ketoenamine | Non-H-bonded | - | MP2 | ~47 | researchgate.net |

| Enolimine | H-bonded | Intramolecular H-bond | MP2 | ~23.4 | researchgate.net |

| Amino Alcohol | H-bonded (O-H···N) | Intramolecular H-bond | DFT (B3LYP) | 0 (most stable) | usp.br |

This table showcases representative data from conformational analyses of related compounds, highlighting how computational methods are used to determine the relative stability of different molecular shapes.

Prediction of Stereoselectivity in Chemical Reactions

Molecular Dynamics (MD) Simulations in Reaction Environments

For this compound, MD simulations could be used to study its solvation in different solvents. The explicit inclusion of solvent molecules in an MD simulation provides a more realistic model of the reaction medium compared to the implicit solvent models often used in DFT. usp.br Simulations can reveal the structure of the solvation shell around the aminoketone, the dynamics of hydrogen bonding with solvent molecules, and how the solvent influences the conformational equilibrium of the solute.

In the context of catalysis, MD simulations are particularly useful for studying enzyme-catalyzed reactions. For example, in the biocatalytic reductive amination to produce chiral amino alcohols, MD simulations could model the docking of a precursor ketone into the active site of an amine dehydrogenase. whiterose.ac.uk Such simulations would illuminate the specific interactions that hold the substrate in a reactive pose and explain the basis for the enzyme's high enantioselectivity. whiterose.ac.ukresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Catalysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific activity, such as their catalytic efficacy or reaction yield. tamug.edu While often used in drug discovery, QSAR principles are also applicable to catalysis. acs.org

For a reaction involving this compound, a QSAR study might explore how modifications to a catalyst's structure affect the yield or enantioselectivity of the product. The process involves calculating a set of molecular descriptors (numerical values that encode structural, electronic, or physicochemical properties) for each catalyst variant. These descriptors are then used as independent variables in a statistical model to predict the activity. rjpbcs.com

For example, a study on the ring-opening of epoxides with anilines used a QSAR-like approach to show a strong correlation between the reaction yield and the calculated total charge on the amine's nitrogen atom. acs.org Similarly, a QSAR model could be developed for a series of chiral catalysts used in the asymmetric synthesis of α-amino ketones. The model could help identify the key structural features of the catalyst that govern stereoselectivity, providing a predictive tool for designing more efficient catalysts. rjpbcs.comtandfonline.com

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for quantifying the enantiomeric excess (e.e.) of chiral compounds like (S)-3-aminobutan-2-one. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct elution times.

Due to the small and featureless nature of 3-aminobutan-2-one (B1622711) and its lack of a strong chromophore, direct analysis can be challenging. vcu.edu Derivatization is a common strategy to enhance detectability and improve chiral recognition. A typical derivatization reaction involves converting the amino group into a UV-active functional group, such as a carbamate (B1207046), by reacting it with an agent like benzyl (B1604629) chloroformate. vcu.edu This not only introduces a chromophore for UV detection but also creates a derivative that may interact more effectively with the chiral stationary phase.

The choice of the chiral column is critical for successful separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® and Chiralpak® series), are widely used. wiley-vch.de The selection of the mobile phase, typically a mixture of a nonpolar solvent like heptane (B126788) or hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric derivatives. wiley-vch.de

In a study on the related compound (R)-3-aminobutan-1-ol, chiral analysis was successfully performed using a ChiralPak IB-N5 column after derivatization with benzyl chloroformate. vcu.edu For other chiral amines, different CSPs and mobile phase compositions have been documented to achieve high-resolution separation, with enantiomeric excess values often exceeding 99%. wiley-vch.de The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC/SFC Conditions for Amine Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Chiralcel OD | Chiralpak IB-N5 |

| Mobile Phase | 99:1 Heptane:EtOH | CO2/Ethanol |

| Flow Rate | 0.5 mL/min | Not Specified |

| Detection | UV | UV |

| Analyte | Dinitrobenzoyl-derivatized aziridine | CBZ-derivatized (R)-3-aminobutan-1-ol |

| Reference | wiley-vch.de | vcu.edu |

This table provides examples of chiral separation conditions for amine derivatives, highlighting the types of columns and mobile phases used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation and can be adapted to assess stereoisomeric purity. qd-latam.com While standard ¹H or ¹³C NMR spectra of enantiomers are identical, the presence of diastereomers or the use of chiral auxiliary reagents can induce chemical shift non-equivalence, allowing for their differentiation and quantification.

One common approach is the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). A CDA, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), reacts with the amine to form diastereomeric amides. The differing spatial arrangements of the diastereomers lead to distinct chemical shifts for nearby protons, which can be integrated to determine the diastereomeric and, consequently, the enantiomeric ratio. sioc-journal.cn

For compounds with multiple stereocenters, like derivatives of this compound, advanced NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help establish the relative stereochemistry. For instance, NOE experiments can confirm the spatial proximity of specific protons, aiding in the assignment of stereoisomers. Quantitative NMR (qNMR), using an internal standard, can provide precise measurements of purity. vcu.edu

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides unambiguous proof of the absolute configuration and three-dimensional structure of a crystalline compound. sioc-journal.cn For a small, often liquid molecule like this compound, this method requires the formation of a suitable crystalline derivative. This is typically achieved by reacting the amine with a chiral or achiral reagent to form a stable, solid salt or covalent compound.

The process involves growing a single crystal of the derivative of sufficient quality. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule. rsc.org This map reveals the precise spatial arrangement of every atom, confirming the connectivity and the absolute stereochemistry. researchgate.net The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute configuration of the enantiomer used in the crystal formation. sioc-journal.cn

Table 2: Crystallographic Data for an Example Zinc(II) Schiff Base Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Refinement Method | Full-matrix least-squares on F² |

| Reference | rsc.org |

This table illustrates the type of data obtained from an X-ray crystallographic analysis, which is used to determine the absolute structure of a molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with polarized light, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). utsunomiya-u.ac.jpnih.gov Electronic Circular Dichroism (ECD), which measures the difference in absorption of left and right circularly polarized light, is particularly powerful for assigning the absolute configuration of chiral molecules. nih.gov

The application of ECD to a molecule like this compound, which lacks a strong chromophore, can be challenging. nih.gov To overcome this, "chiroptical probes" can be used. nih.govresearchgate.net This involves derivatizing the chiral amine with an achiral, chromophoric moiety. The chirality of the substrate induces a preferred conformation or twist in the attached chromophore, resulting in a characteristic CD signal, known as an exciton-coupled circular dichroism (ECCD) spectrum. researchgate.net The sign and shape of this CD signal can be correlated to the absolute configuration of the original amine. researchgate.net

For example, linking a chiral amine to a biphenyl (B1667301) moiety can induce a specific twist in the biphenyl system. This central-to-axial chirality transfer results in a diagnostic CD spectrum, from which the absolute configuration of the amine can be determined. researchgate.net This method provides a reliable, non-empirical approach to configuration assignment that complements other techniques like X-ray crystallography and NMR. nih.govresearchgate.net

Sustainable and Green Chemistry Aspects in the Synthesis of S 3 Aminobutan 2 One

Development of Environmentally Conscious Catalytic Protocols

The shift towards greener synthetic methods has prioritized the replacement of traditional chemical catalysts, which often rely on toxic or precious metals and stoichiometric reagents, with more sustainable alternatives like biocatalysts and organocatalysts.

Biocatalysis: Enzymes have emerged as powerful tools for the asymmetric synthesis of chiral amines and their precursors due to their high selectivity, ability to operate under mild conditions, and environmental compatibility. mdpi.comdntb.gov.ua Two main classes of enzymes are particularly relevant for producing chiral amines:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of a ketone to a chiral amine, using ammonia (B1221849) as the amino donor and producing only water as a byproduct. frontiersin.org This approach is highly atom-economical. While direct synthesis of (S)-3-aminobutan-2-one via this method is less common, the synthesis of its corresponding chiral amino alcohol, (3S)-3-aminobutan-2-ol, from acetoin (B143602) (3-hydroxybutan-2-one) has been demonstrated. frontiersin.org Studies show that AmDHs from various microbial sources can produce (3S)-3-aminobutan-2-ol with excellent enantiomeric excess (ee). dntb.gov.uafrontiersin.org For instance, MsmeAmDH has been shown to produce (3S)-3-aminobutan-2-ol with 99.4% ee. frontiersin.orgyork.ac.ukresearchgate.net The resulting amino alcohol can then be oxidized to the target ketone, this compound.

Transaminases (TAs): Also known as aminotransferases, these enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. mdpi.com This method is widely used for producing chiral amines with high enantioselectivity from prochiral ketones. tdx.cat The versatility of transaminases allows for the synthesis of a broad range of chiral amines under mild, aqueous conditions, making them a cornerstone of green pharmaceutical manufacturing. mdpi.combohrium.com

| Enzyme | Source Organism | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| CfusAmDH | Cohnella fusca | 73.3 | 98.8 |

| MsmeAmDH | Mycobacterium smegmatis | 64.3 | 99.4 |

| MicroAmDH | Micromonospora sp. | 72.5 | 98.2 |

| MATOUAmDH2 | Mariniteneris sp. | 67.0 | 99.4 |

Data sourced from Ducrot et al. frontiersin.org The reactions were performed with 10 mM of the starting substrate, 3-hydroxybutan-2-one (acetoin).

Solvent-Free and Mild Reaction Conditions

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. This has led to the development of solvent-free reactions or the use of benign solvents like water.

Biocatalytic reactions, such as those using AmDHs and TAs, are typically performed in aqueous buffers under mild conditions (near-neutral pH and temperatures around 30-40°C), which significantly reduces the environmental footprint of the synthesis. frontiersin.org

In addition to biocatalysis, other methods have been developed that operate under green conditions. Research has shown the feasibility of one-pot, solvent-free Mannich-type reactions to produce fluorinated γ-amino alcohols, demonstrating that complex chiral molecules can be synthesized without the need for traditional organic solvents. rsc.orguniroma1.it Microwave-assisted, solvent-free coupling reactions on silica (B1680970) gel surfaces have also been reported for the synthesis of chiral pyrrole (B145914) derivatives from α-amino alcohols, highlighting a clean and efficient alternative to conventional heating and solvent use. organic-chemistry.org The use of magnetic nanoparticles as catalysts in solvent-free conditions for synthesizing β-amino alcohols further showcases the innovation in this area, allowing for high selectivity and easy catalyst separation. thieme-connect.com

Catalyst Recycling and Heterogenization Strategies

The ability to recover and reuse a catalyst is a critical aspect of sustainable synthesis, as it lowers costs and reduces waste. Homogeneous catalysts are often difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Heterogenization, the process of immobilizing a catalyst onto an insoluble solid support, is a primary strategy to overcome this challenge. nih.gov

Immobilization of Biocatalysts: Enzymes like transaminases can be immobilized on various supports, such as polymeric membranes or resins. rsc.orgmdpi.com This not only facilitates their recovery and reuse over multiple cycles but can also enhance their stability. mdpi.com Immobilized transaminases have been successfully used in continuous flow reactors, an advanced manufacturing technology that offers higher productivity and efficiency for producing chiral amines. bohrium.commdpi.com

Heterogeneous Chemical Catalysts: Chiral amine catalysts have been heterogenized on supports like silica and MCM-41, showing high activity and stability, and allowing for simple recovery by filtration and reuse without loss of performance. researchgate.net Similarly, palladium nanoparticles, which are effective catalysts for many organic reactions, have been immobilized on various supports, including polymers and silica. mdpi.compreprints.org These supported palladium catalysts can be recycled multiple times with minimal loss of activity, making them a sustainable choice for industrial processes. researchgate.netscirp.org For example, a PANPALF-Pd(0) catalyst retained 93% of its yield after 11 reuse cycles. mdpi.com

| Recycle Run | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 98 |

| 3 | 97 |

| 4 | 96 |

| 5 | 95 |

| 6 | 91 |

Data reflects the reusability of a Pd@CS-ZnO catalyst in a Heck coupling reaction, demonstrating high stability over multiple cycles. mdpi.com

These advancements in catalytic protocols, reaction conditions, and recycling strategies are paving the way for the large-scale, sustainable production of this compound and other valuable chiral compounds, aligning chemical manufacturing with the principles of environmental stewardship.

Future Research Directions and Emerging Trends

Novel Biocatalytic Systems for Enhanced Efficiency and Substrate Scope

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. mdpi.comkoreascience.kr The use of enzymes like transaminases (TAs) and amine dehydrogenases (AmDHs) offers high stereoselectivity under mild reaction conditions. nih.govrsc.org Future research will likely focus on the discovery and engineering of novel biocatalytic systems to enhance the synthesis of (S)-3-Aminobutan-2-one.

Transaminases, particularly ω-transaminases (ω-TAs), are highly promising for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comkoreascience.kr Research efforts are geared towards expanding the substrate scope of these enzymes to accommodate a wider variety of ketones and amine donors. mbl.or.kr Techniques such as directed evolution and rational design, which involves targeted mutagenesis of the enzyme's active site, are instrumental in creating enzyme variants with improved catalytic efficiency and stability. nih.govfrontiersin.org For instance, rational design has been successfully used to engineer a transaminase from Vibrio fluvialis to achieve high activity and enantioselectivity towards bulky ketone substrates. mdpi.comacs.org Similar strategies could be employed to develop a highly specific transaminase for the production of this compound from butan-2,3-dione.

Amine dehydrogenases (AmDHs) represent another class of enzymes with significant potential. nih.gov They catalyze the reductive amination of ketones using ammonia (B1221849) as the amino donor, producing only water as a byproduct, which aligns with the principles of green chemistry. nih.gov Studies have shown that wild-type AmDHs can efficiently synthesize small chiral amines and amino alcohols. frontiersin.orgwhiterose.ac.ukresearchgate.net For example, AmDHs have been used to produce (3S)-3-aminobutan-2-ol, a structurally related amino alcohol, with high conversion and enantioselectivity. frontiersin.orgwhiterose.ac.uk Future work will involve engineering these AmDHs to optimize their activity and selectivity for the synthesis of this compound.

| Biocatalyst Type | Key Advantage | Research Focus for this compound Synthesis |

| Transaminases (ω-TAs) | High stereoselectivity, broad substrate tolerance. koreascience.kr | Engineering for enhanced activity with butan-2,3-dione, improving stability. |

| Amine Dehydrogenases (AmDHs) | Uses ammonia directly, green byproduct (water). nih.gov | Discovery and engineering of AmDHs with high selectivity for the ketone precursor. |

| Whole-Cell Biocatalysts | Cofactor regeneration is handled internally, enzyme is protected. nih.gov | Development of robust E. coli strains expressing engineered TAs or AmDHs. |

Integration of Continuous Flow Processes in Stereoselective Synthesis

Continuous flow chemistry is revolutionizing chemical manufacturing by offering enhanced safety, improved process control, and greater scalability compared to traditional batch processes. whiterose.ac.ukbohrium.com The integration of biocatalysis with continuous flow systems is a particularly promising trend for the synthesis of chiral compounds like this compound. rsc.org

A key strategy involves the immobilization of enzymes, such as transaminases or amine dehydrogenases, onto solid supports. nih.govnih.gov These immobilized enzymes are then packed into a column to create a packed-bed reactor. A solution containing the substrate (e.g., butan-2,3-dione and an amine donor) is continuously passed through the reactor, where the biocatalytic transformation occurs. acs.org This setup allows for easy separation of the product from the catalyst, and the enzyme can be reused for extended periods, significantly reducing costs. rsc.org

Successful continuous flow systems have been developed for the synthesis of other chiral amines and amino alcohols. For example, immobilized E. coli cells containing an (R)-selective ω-transaminase have been used in a packed-bed reactor to produce chiral amines with excellent enantioselectivity (>99% ee) and high stability over several days. acs.org Similarly, a continuous flow process using co-immobilized amine dehydrogenase and glucose dehydrogenase has been designed for the efficient synthesis of (S)-2-aminobutan-1-ol, achieving up to 99% conversion and 99% enantiomeric excess (ee). nih.gov These examples demonstrate the immense potential of applying continuous flow technology to the large-scale, sustainable production of this compound.

Advanced Computational Tools for Rational Design of Synthetic Routes

The rational design of catalysts and synthetic pathways is being transformed by advanced computational tools. nih.govresearchgate.net In the context of synthesizing this compound, these tools are pivotal for engineering more efficient biocatalysts and designing novel chemical catalysts.

Molecular docking and molecular dynamics (MD) simulations allow researchers to visualize and predict how a substrate, such as the precursor to this compound, binds within the active site of an enzyme like a transaminase. nih.govacs.org This insight helps identify key amino acid residues that can be mutated to improve binding affinity, catalytic activity, and stereoselectivity. frontiersin.org For example, combining in silico studies with in vitro experiments led to the creation of a transaminase variant with a more than 1700-fold improvement in reaction rate for a bulky ketone. acs.org

Furthermore, the rise of machine learning and artificial intelligence (AI) is revolutionizing enzyme engineering. nih.govresearchgate.net These technologies can analyze vast datasets of protein sequences and structures to predict mutations that will lead to desired properties, significantly accelerating the enzyme optimization process. researchgate.net By applying these computational strategies, it is becoming increasingly feasible to custom-design an enzyme specifically for the high-yield, high-selectivity synthesis of this compound.

| Computational Tool | Application in this compound Synthesis | Expected Outcome |

| Molecular Docking | Predicting the binding mode of butan-2,3-dione in an enzyme's active site. nih.gov | Identification of key residues for targeted mutagenesis. |

| Molecular Dynamics (MD) | Simulating the dynamic interactions between the enzyme and substrate over time. acs.org | Understanding the structural basis of catalysis and enantioselectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the electronic changes during the enzymatic reaction. frontiersin.org | Elucidating the detailed catalytic mechanism to guide enzyme redesign. |

| Machine Learning/AI | Analyzing sequence-structure-function relationships to predict beneficial mutations. researchgate.net | Rapid identification of enzyme variants with superior performance. |

Exploration of New Catalytic Systems for Challenging Transformations

While biocatalysis offers significant advantages, the exploration of novel chemical catalytic systems remains a vital area of research for the synthesis of α-amino ketones. organic-chemistry.orgnih.gov These systems can provide alternative synthetic routes that may be more suitable for specific substrates or industrial settings.

One emerging area is the use of Brønsted acid catalysis for the asymmetric reductive amination of diketones. organic-chemistry.orgacs.orgnih.gov This method has been shown to produce a range of chiral α-amino ketones in high yields and with excellent enantioselectivities (up to 98% ee). acs.org The scalability of this organocatalytic approach makes it an attractive option for industrial production. organic-chemistry.org

Transition metal catalysis also continues to evolve. Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines is another powerful method for accessing chiral α-amino ketones. nih.govrsc.org Additionally, novel iridium-based catalysts (Ir-PSA) have been developed for the asymmetric reductive amination of ketones. kanto.co.jpkanto.co.jp These catalysts, used in combination with a chiral auxiliary, can achieve high yields and stereoselectivities for amines that are difficult to synthesize via other methods. kanto.co.jp The development of such catalysts could provide a robust and efficient pathway to this compound.

Derivatization and Functionalization for Expanded Application Horizons

The value of this compound as a chiral building block is intrinsically linked to its potential for derivatization into more complex and functionally diverse molecules. researchgate.net Future research will undoubtedly focus on exploring new ways to functionalize this α-amino ketone to expand its applications in pharmaceuticals and materials science. nih.govresearchgate.net

The dual functionality of the amino and ketone groups makes this compound a versatile synthon. researchgate.net The ketone group can undergo nucleophilic addition with various organometallic reagents to form chiral tertiary amino alcohols. researchgate.net It can also be a handle for constructing heterocyclic rings, which are common scaffolds in drug molecules. researchgate.net

Recent advances include novel oxidative functionalization reactions of α-amino ketones to yield α-ketoamides and α-acylimidates, using water or alcohols as the oxygen source in a DMAP-promoted reaction. rsc.org Furthermore, multicomponent reactions, such as the Strecker reaction, provide a platform for rapidly assembling complex molecules from simpler precursors, including α-amino ketones. nih.gov Applying these modern synthetic strategies to this compound could lead to the discovery of novel compounds with unique biological activities or material properties, thereby broadening its application horizons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.